

Technical Support Center: Enhancing DNA Extraction from Candida

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Candidone

Cat. No.: B3334416

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of DNA extraction from Candida species.

Troubleshooting Guide

This guide addresses common issues encountered during Candida DNA extraction, providing potential causes and solutions in a structured question-and-answer format.

Low DNA Yield

Question: Why is my DNA yield from Candida extraction consistently low?

Answer: Low DNA yield from Candida can stem from several factors, primarily related to inefficient cell lysis due to the robust fungal cell wall.^{[1][2][3]} Other causes can include improper sample storage, insufficient starting material, or DNA degradation.^[4]

Troubleshooting Steps:

- **Optimize Cell Lysis:** The Candida cell wall is notoriously tough.^[5] A combination of methods is often more effective.
 - **Enzymatic Lysis:** Pre-treatment with enzymes like lyticase or zymolyase can effectively digest the cell wall.^{[6][7][8]}

- Mechanical Disruption: Bead beating is a highly effective method to physically break open the yeast cells.[\[4\]](#)[\[9\]](#)[\[10\]](#) Combining bead beating with enzymatic lysis can significantly increase DNA yield.[\[9\]](#)
- Chemical Lysis: Methods like Chelex-100 extraction combined with boiling can be a rapid and effective way to release DNA.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Ensure Adequate Starting Material: The quantity of starting yeast culture directly impacts the final DNA yield. If yields are low, consider increasing the amount of culture used for extraction.
- Proper Sample Storage: For optimal results, use fresh cultures. If storage is necessary, flash-freeze cell pellets in liquid nitrogen and store them at -80°C to prevent DNA degradation.[\[14\]](#)
- Minimize DNA Degradation: Avoid repeated freeze-thaw cycles of your samples.[\[8\]](#) Use of TE buffer for DNA storage can help prevent degradation, as it chelates divalent cations that can act as cofactors for DNases.

Poor DNA Purity (Low A260/A280 and A260/A230 Ratios)

Question: My DNA has a low A260/A280 ratio. What does this indicate and how can I fix it?

Answer: An A260/A280 ratio below the optimal ~1.8 suggests contamination with proteins or other substances that absorb light at or near 280 nm.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Troubleshooting Steps:

- Improve Protein Removal:
 - Ensure complete cell lysis to release all proteins.
 - Incorporate a proteinase K digestion step in your protocol to degrade cellular proteins.[\[5\]](#)
 - If using phenol-chloroform extraction, ensure a clean separation of the aqueous and organic phases to avoid carrying over proteins.
- Optimize Washing Steps:

- When using column-based kits, ensure that the wash steps are performed correctly and that no residual wash buffer containing ethanol is carried over into the final eluate.[18]

Question: What does a low A260/A230 ratio signify, and how can I improve it?

Answer: A low A260/A230 ratio (below ~1.7) often indicates the presence of contaminants that absorb at 230 nm, such as chaotropic salts (e.g., guanidine hydrochloride), carbohydrates, or phenol.[19][20][21]

Troubleshooting Steps:

- Proper Washing: Ensure that all wash steps in your protocol are performed diligently to remove salts and other contaminants. An additional wash step may be beneficial.[20]
- Avoid Excess Starting Material: Overloading the extraction column or tube can lead to incomplete removal of contaminants.
- Ethanol Precipitation: If contamination persists, consider re-precipitating the DNA with ethanol to wash away residual salts.

PCR Inhibition

Question: My DNA appears to be of good quality and quantity, but my downstream PCR reactions are failing. What could be the issue?

Answer: Your DNA extract may contain PCR inhibitors.[3][22] These are substances that interfere with the PCR reaction, leading to reduced efficiency or complete failure.[22] Common inhibitors from fungal extractions include polysaccharides from the cell wall, and reagents used during extraction like ethanol or salts.[22]

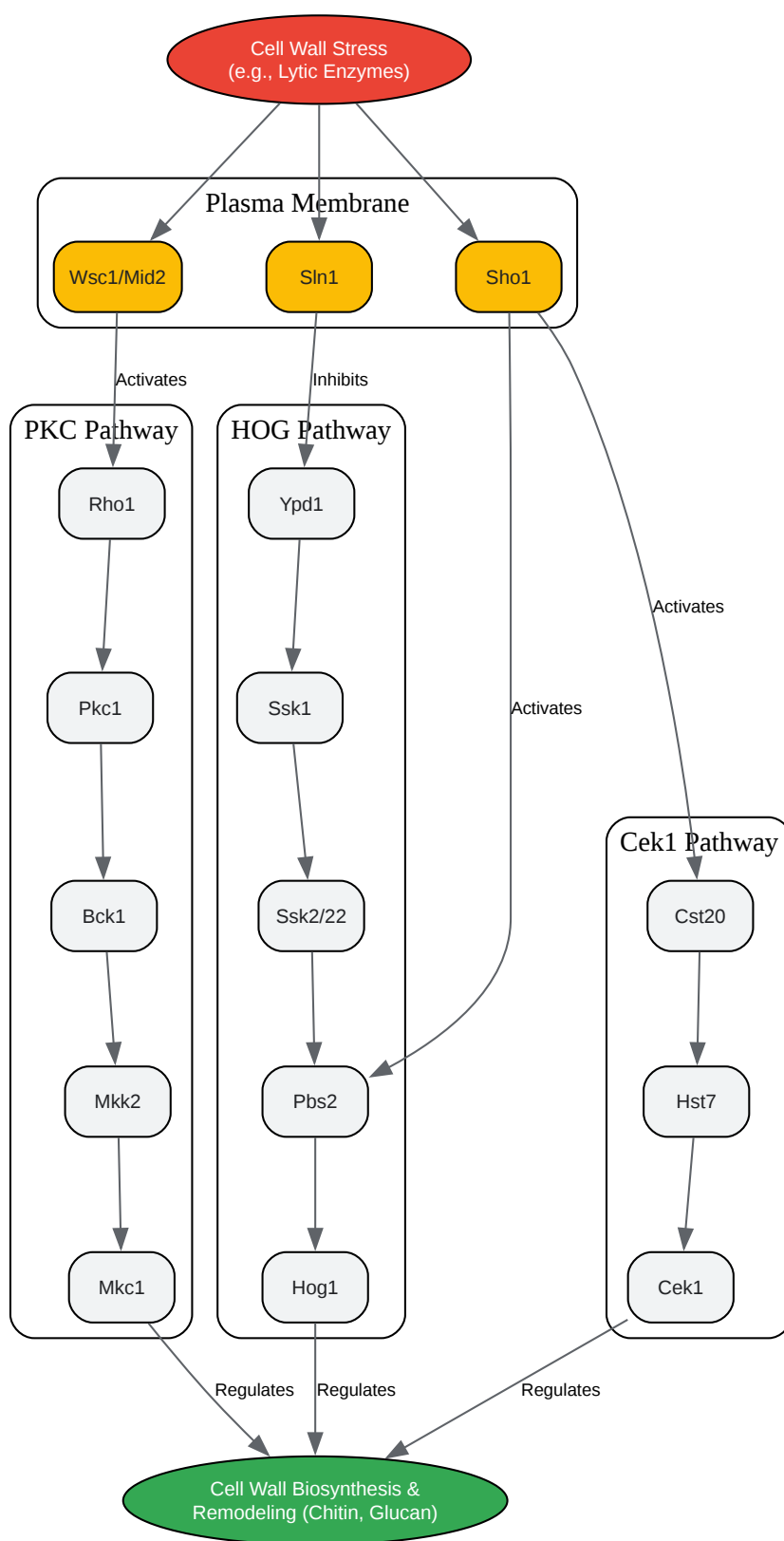
Troubleshooting Steps:

- Dilute the DNA Template: Diluting the DNA sample can reduce the concentration of inhibitors to a level that no longer affects the PCR reaction.[22]
- Use a PCR Additive: Additives like bovine serum albumin (BSA) can help to overcome the effects of some PCR inhibitors.[14]

- Re-purify the DNA: If dilution and additives are not effective, consider re-purifying your DNA sample using a column-based kit or ethanol precipitation to remove inhibitors.[\[19\]](#)
- Choose an Appropriate Extraction Method: Some extraction methods are better at removing PCR inhibitors than others. For example, column-based kits often include specific steps to remove inhibitors.

Logical Troubleshooting Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of six DNA extraction methods for recovery of fungal DNA as assessed by quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparison of Six DNA Extraction Methods for Recovery of Fungal DNA as Assessed by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Candida spp. DNA Extraction in the Age of Molecular Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid preparation of Candida genomic DNA: combined use of enzymatic digestion and thermal disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Extraction of Yeast High-Molecular-Weight Genomic DNA [protocols.io]
- 9. Introduction of a bead beating step improves fungal DNA extraction from selected patient specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 11 DNA Automated Extraction Protocols for the Detection of the 5 Mains Candida Species from Artificially Spiked Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Simple DNA Extraction Method and Candida Pan Loop-Mediated Isothermal Amplification Assay for Diagnosis of Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labdepotinc.com [labdepotinc.com]
- 14. Techniques for minimizing the effects of PCR inhibitors in the chytridiomycosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. dna.uga.edu [dna.uga.edu]
- 17. How do I determine the concentration, yield and purity of a DNA sample? [promega.com]

- 18. dnagenotek.com [dnagenotek.com]
- 19. ou.edu [ou.edu]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. neb.com [neb.com]
- 22. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing DNA Extraction from Candida]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3334416#enhancing-the-efficiency-of-dna-extraction-from-candida]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com